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Norarmepavine

Cat. No.: B14750269
M. Wt: 299.4 g/mol
InChI Key: NKBBUUNAVOMVER-INIZCTEOSA-N
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Description

Contextual Significance of L-(-)-N-norarmepavine as a Benzylisoquinoline Alkaloid

L-(-)-N-norarmepavine belongs to the vast and structurally diverse family of benzylisoquinoline alkaloids (BIAs). This class of secondary metabolites is predominantly found in a number of plant families, including the Papaveraceae, Berberidaceae, and Ranunculaceae. BIAs are of significant interest due to their wide range of pharmacological properties.

The basic chemical framework of L-(-)-N-norarmepavine features a tetrahydroisoquinoline core linked to a benzyl (B1604629) group. This fundamental structure is shared by over 2,500 known BIAs, which exhibit an incredible array of structural modifications, leading to a broad spectrum of biological effects.

Global Overview of Benzylisoquinoline Alkaloid Research and Its Relevance

Research into benzylisoquinoline alkaloids has a long and rich history, driven by the medicinal importance of many of its members. nih.gov This field has been responsible for the discovery of potent analgesics, antimicrobial agents, and anticancer drugs. nih.gov The study of BIAs has also been instrumental in advancing our understanding of plant biochemistry and the evolution of metabolic pathways. nih.gov

Contemporary research continues to explore the therapeutic potential of known and novel BIAs, employing advanced techniques in genomics, proteomics, and metabolomics to uncover new biosynthetic genes and pathways. nih.gov Furthermore, the complex structures of these alkaloids present ongoing challenges and opportunities in the field of synthetic organic chemistry.

Review Scope: Focused Examination of L-(-)-N-norarmepavine

This review will provide a detailed examination of several key research areas pertaining to L-(-)-N-norarmepavine:

Biosynthetic Pathways: Elucidation of the enzymatic steps leading to the formation of L-(-)-N-norarmepavine in plants.

Synthetic Methodologies: Overview of the chemical synthesis routes developed to produce L-(-)-N-norarmepavine and its derivatives.

Analytical Characterization: Discussion of the analytical techniques employed for the isolation, identification, and quantification of L-(-)-N-norarmepavine.

Preclinical Bioactivities: A summary of the reported biological effects of L-(-)-N-norarmepavine in non-human studies.

Structure-Activity Relationships: Analysis of how the chemical structure of L-(-)-N-norarmepavine and related compounds influences their biological activity.

Computational Studies: Exploration of any in silico research that has been conducted to predict the properties or interactions of L-(-)-N-norarmepavine.

Historical Perspective of L-(-)-N-norarmepavine Discovery and Early Studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B14750269 Norarmepavine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol

InChI

InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m0/s1

InChI Key

NKBBUUNAVOMVER-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC

Origin of Product

United States

Natural Occurrence and Chemodiversity

Occurrence and Significance of D-(+)-N-norarmepavine

D-(+)-N-norarmepavine is a benzylisoquinoline alkaloid that has been identified in specific plant species. Its presence is of scientific interest due to its biological activities.

Detailed research has led to the isolation and characterization of D-(+)-N-norarmepavine from the stems of Nelumbo nucifera, commonly known as the sacred lotus (B1177795). chemfaces.com Investigations into the chemical constituents of Nelumbo nucifera have revealed a variety of alkaloids, with D-(+)-N-norarmepavine being one of the compounds identified. chemfaces.com

The biosynthesis of benzylisoquinoline alkaloids in the sacred lotus is complex, involving various enzymatic steps that lead to a diversity of compounds. maxapress.comresearchgate.net The plant produces both (R) and (S) enantiomers of norcoclaurine, the precursor to many other alkaloids, indicating the presence of specific enzymatic pathways that can result in the formation of varied stereochemical structures like D-(+)-N-norarmepavine. maxapress.com

Table 1: Natural Occurrence and Significance of D-(+)-N-norarmepavine

AttributeDescription
Natural Source Stems of Nelumbo nucifera (Sacred Lotus) chemfaces.com
Compound Class Benzylisoquinoline Alkaloid nih.gov
Significance Exhibits significant inhibitory activity against platelet aggregation induced by ADP, arachidonic acid, collagen, and platelet-activating factor (PAF). chemfaces.com

Elucidation of L N Norarmepavine Biosynthesis

General Benzylisoquinoline Alkaloid (BIA) Biosynthetic Framework

Benzylisoquinoline alkaloids (BIAs) represent a vast group of approximately 2,500 specialized metabolites found in plants. oup.com Many of these compounds, such as morphine, codeine, and berberine, have been utilized for their medicinal properties for centuries. oup.comfrontiersin.org The biosynthesis of all BIAs originates from a common precursor, (S)-norcoclaurine, which is formed from two molecules of L-tyrosine. nih.govmaxapress.com

The general BIA pathway can be conceptually divided into three main stages:

The formation of the central precursor, (S)-norcoclaurine, from L-tyrosine derivatives. nih.gov

The conversion of (S)-norcoclaurine into key branch-point intermediates, such as (S)-reticuline. nih.govresearchgate.net

The subsequent modification of these intermediates through various enzymatic reactions, leading to the vast diversity of BIA structures. oup.comnih.gov

This metabolic network involves a limited number of enzyme families, including lyases, transferases (specifically methyltransferases), and oxidoreductases, which catalyze the core reactions. oup.comfrontiersin.org Understanding these pathways is crucial, not only for plant biochemistry but also for the field of synthetic biology, which seeks to engineer microorganisms for the production of valuable plant-derived pharmaceuticals. oup.comnih.gov

Precursors and Early Enzymatic Transformations

The initial steps of BIA biosynthesis are dedicated to forming the fundamental 1-benzylisoquinoline (B1618099) scaffold of norcoclaurine. This process begins with the amino acid L-tyrosine and involves several key enzymatic transformations.

The journey from L-tyrosine to L-(-)-N-norarmepavine begins with the conversion of L-tyrosine into two crucial intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgmaxapress.com

Dopamine Formation: L-tyrosine can be converted to dopamine through two potential routes. One path involves the hydroxylation of tyrosine to L-DOPA, catalyzed by a tyrosinase activity of polyphenol oxidases, followed by decarboxylation via tyrosine/DOPA decarboxylase (TYDC). nih.govnih.gov Alternatively, TYDC can first decarboxylate tyrosine to tyramine, which is then hydroxylated to form dopamine, although the enzymes for this hydroxylation step in plants are not fully clarified. nih.gov

4-HPAA Formation: The second precursor, 4-HPAA, is also derived from L-tyrosine. nih.gov This conversion is proposed to occur via a tyrosine aminotransferase (TAT) and a subsequent decarboxylase, or potentially through the action of a 4-hydroxyphenylacetaldehyde synthase (4HPAAS). nih.gov

These two molecules, dopamine and 4-HPAA, serve as the foundational building blocks for the core structure of all benzylisoquinoline alkaloids. nih.gov

The first committed step in the entire BIA biosynthetic pathway is the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. nih.govnih.gov This critical carbon-carbon bond formation is an enzymatic Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS). acs.orgnih.govresearchgate.net

The NCS enzyme facilitates an asymmetric condensation, stereospecifically producing the (S)-enantiomer of norcoclaurine, which is the precursor to the vast majority of BIAs. acs.orgnih.govcardiff.ac.uk The reaction mechanism involves the formation of an iminium ion intermediate, followed by a ring-closing step to create the characteristic tetrahydroisoquinoline structure. nih.govnih.gov While NCS selectively forms (S)-norcoclaurine, both (R)- and (S)-norcoclaurine have been detected in some plants like the sacred lotus (B1177795), suggesting the presence of either diastereoselective enzymes or different NCS orthologs. maxapress.com

Table 1: Early Enzymes in BIA Biosynthesis

Enzyme Abbreviation Substrate(s) Product(s) Function
Tyrosine/DOPA Decarboxylase TYDC L-tyrosine, L-DOPA Tyramine, Dopamine Decarboxylation of tyrosine/DOPA. nih.gov
Norcoclaurine Synthase NCS Dopamine, 4-HPAA (S)-Norcoclaurine Catalyzes the Pictet-Spengler condensation. acs.orgnih.gov

Key Methylation Events and O-Methyltransferases (OMTs)

Following the formation of norcoclaurine, a series of methylation reactions occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes play a pivotal role in diversifying the BIA structures by adding methyl groups to specific hydroxyl positions on the alkaloid backbone, guiding intermediates into specific branches of the pathway. frontiersin.orgresearchgate.net

The first methylation event in the pathway leading to norarmepavine (B585789) is the methylation of the hydroxyl group at the C6 position of (S)-norcoclaurine. This reaction is catalyzed by the enzyme (RS)-norcoclaurine 6-O-methyltransferase (6OMT). ontosight.aiwikipedia.org

Using S-adenosyl-L-methionine (SAM) as the methyl donor, 6OMT transfers a methyl group to norcoclaurine, producing (S)-coclaurine and S-adenosyl-L-homocysteine (SAH). ontosight.aiwikipedia.org This step is critical as it is a rate-limiting step in the biosynthesis of many BIAs, including reticuline. nih.gov The enzyme exhibits high specificity for norcoclaurine as its substrate and has been identified in various BIA-producing plants, such as Thalictrum flavum and Papaver somniferum (opium poppy). ontosight.ainih.gov

The final step in the biosynthesis of L-(-)-N-norarmepavine involves a second specific methylation. The enzyme coclaurine (B195748) 7-O-methyltransferase (7OMT) catalyzes the methylation of the hydroxyl group at the C7 position of (S)-coclaurine. nih.gov

This reaction yields (S)-norarmepavine. nih.gov In some plants, such as the sacred lotus (Nelumbo nucifera), specific OMTs have been identified that can perform this 7-O-methylation. For instance, the enzyme NnOMT6 from N. nucifera has been shown to catalyze the 6-O-methylation of norcoclaurine to produce coclaurine, and also the subsequent 7-O-methylation of that coclaurine to yield this compound. nih.gov This highlights that in some species, a single enzyme may possess the catalytic activity for sequential methylation steps. The presence of 7-O-methylated compounds like this compound and its derivative armepavine (B1667600) in sacred lotus underscores the importance of 7OMT activity in its specific BIA profile. nih.govbiorxiv.org

Table 2: Methyltransferase Enzymes in this compound Biosynthesis

Enzyme Abbreviation Substrate(s) Product(s) Function
(RS)-Norcoclaurine 6-O-methyltransferase 6OMT (S)-Norcoclaurine, SAM (S)-Coclaurine, SAH Methylation at the 6-hydroxyl position. ontosight.aiwikipedia.org
Coclaurine 7-O-methyltransferase 7OMT (S)-Coclaurine, SAM (S)-Norarmepavine, SAH Methylation at the 7-hydroxyl position. nih.govnih.gov

Functional Characterization of Specific OMTs (e.g., NnOMT5, NnOMT6, NnOMT7)

In the sacred lotus, several O-methyltransferases (OMTs) play pivotal roles in the diversification of benzylisoquinoline alkaloids.

NnOMT5 : This enzyme has been identified as a 7-O-methyltransferase (7OMT). It demonstrates activity on N-methylcoclaurine to produce armepavine. biorxiv.orgbiorxiv.org The catalytic efficiency (kcat/Km) of NnOMT5 with (S)-N-methylcoclaurine is reported to be 1465 M⁻¹ s⁻¹, with a Km value of 13 µM. nih.gov

NnOMT6 : This OMT exhibits promiscuous activity, catalyzing both 6-OH and 7-OH methylation of the monobenzylisoquinoline skeleton without stereospecificity. nih.gov It shows relatively high methylation activity at the 6-position of (S)-norcoclaurine (76.7%) and weaker activity at the 7-position of (S)-coclaurine (13%). nih.gov NnOMT6 displays maximum activity at a pH of 8.0 and a temperature of 37°C. nih.gov Its Km values for (S)-norcoclaurine and (S)-coclaurine are 281.73 µM and 216.03 µM, respectively. nih.gov

NnOMT7 : This enzyme also functions as a 7OMT, converting N-methylcoclaurine to armepavine. nih.gov However, its catalytic efficiency (451 M⁻¹ s⁻¹) is substantially lower than that of NnOMT5. nih.gov The Km value of NnOMT7 for (S)-N-methylcoclaurine is 48 µM, which is four-fold higher than that of NnOMT5. nih.gov NnOMT7 has a pH optimum of 8.0 and shows maximum catalytic activity at 30°C. nih.gov

Table 1: Kinetic Properties of NnOMT5 and NnOMT7

Enzyme Substrate Km (µM) kcat/Km (M-1s-1)
NnOMT5 (S)-N-methylcoclaurine 13 1465
NnOMT7 (S)-N-methylcoclaurine 48 451
NnOMT7 (R,S)-norcoclaurine 143 -

Data sourced from a 2023 study on benzylisoquinoline alkaloid biosynthesis in sacred lotus. nih.gov

Stereoselectivity and Substrate Specificity of Methyltransferases

The methyltransferases involved in benzylisoquinoline alkaloid biosynthesis exhibit distinct stereoselectivity and substrate specificity, which dictates the final alkaloid profile of the plant.

In the Ranunculales order, norcoclaurine synthase (NCS) exclusively produces (S)-norcoclaurine. nih.gov However, in sacred lotus, both (R)- and (S)-norcoclaurine are detected, suggesting the presence of either diastereoselective enzymes or two different NCS orthologs with opposing enantiomeric selectivity. maxapress.com

NnOMT6 demonstrates a lack of stereospecificity in its methylation activity on the monobenzylisoquinoline skeleton. nih.gov In contrast, NnCYP80G stereospecifically converts (R)-N-methylcoclaurine to glaziovine, a key step in the aporphine (B1220529) alkaloid biosynthesis pathway. biorxiv.org Similarly, NnCYP80Q2 requires at least one molecule of (R)-N-methylcoclaurine to form the dimeric alkaloid nelumboferine and does not act on (S)-N-methylcoclaurine. nih.gov

The substrate specificity of these enzymes is also noteworthy. For instance, NnOMT6 can methylate the 6-OH and 7-OH positions of the 1-benzylisoquinoline skeleton and the 6-OH position of the aporphine skeleton, but it shows no catalytic activity towards bisbenzylisoquinoline alkaloids like liensinine, isoliensinine, and neferine. nih.gov

Genetic and Molecular Basis of Biosynthetic Pathways

Gene Expression Analysis and Transcript Levels

The expression levels of genes encoding biosynthetic enzymes often correlate with the accumulation of specific alkaloids in different plant tissues. In Nelumbo nucifera, the expression of NnOMT6 was found to be consistent with the accumulation of coclaurine in the folded leaf, flower, and torpedo (B1668785) leaf. nih.gov The highest levels of coclaurine were observed in these tissues, which also showed high NnOMT6 expression. nih.gov

Conversely, the transcript levels of NnOMT7 were relatively consistent across all tested tissues and were more abundant in the flower. nih.gov However, considering its lower catalytic efficiency compared to NnOMT5 and lower transcript levels in leaves and embryos, NnOMT5 is likely the primary 7OMT in sacred lotus. nih.gov

Enzyme Activity Correlations with Alkaloid Content

The activity of biosynthetic enzymes directly influences the concentration of their corresponding alkaloid products. For example, the high accumulation of coclaurine in the folded leaf, flower, and torpedo leaf of the sacred lotus aligns with the expression patterns of NnOMT6. nih.gov This suggests that NnOMT6 is a key functional gene involved in coclaurine synthesis in these tissues. nih.gov

Similarly, the expression of NnCNMT1, which encodes a coclaurine N-methyltransferase, was shown to increase progressively with the developmental stage and alkaloid content in sacred lotus leaves. nih.gov This correlation highlights the critical role of N-methylation in the biosynthesis of downstream alkaloids derived from N-methylcoclaurine. nih.gov

Enzyme Engineering and Biocatalysis for L-(-)-N-norarmepavine Production

Site-Directed Mutagenesis Studies of OMTs (e.g., NnOMT6 mutant N323A)

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationships of enzymes and to engineer them for desired properties. nih.govneb.com This approach involves making specific, targeted changes to the DNA sequence of a gene to alter the amino acid sequence of the encoded protein. nih.govneb.comthermofisher.com

In the context of L-(-)-N-norarmepavine biosynthesis, site-directed mutagenesis of O-methyltransferases can be employed to alter their substrate specificity or catalytic efficiency. While specific studies on an NnOMT6 mutant N323A for L-(-)-N-norarmepavine production were not detailed in the provided search results, the principles of this technique are well-established. By modifying key amino acid residues in the active site of an OMT, it is theoretically possible to enhance its activity towards a specific substrate, thereby increasing the yield of the desired alkaloid. This approach holds significant potential for the biotechnological production of valuable compounds like L-(-)-N-norarmepavine.

Kinetic Parameters and Catalytic Efficiency of Biosynthetic Enzymes

The biosynthesis of L-(-)-N-norarmepavine, also known as (S)-N-methylcoclaurine, is a multi-step process catalyzed by a series of enzymes. Understanding the kinetic parameters of these enzymes is crucial for comprehending the efficiency and regulation of the entire biosynthetic pathway. The key enzymes involved in the conversion of primary metabolites into (S)-N-methylcoclaurine are Norcoclaurine synthase (NCS), Norcoclaurine 6-O-methyltransferase (6OMT), and Coclaurine N-methyltransferase (CNMT). Detailed research has been conducted to characterize the catalytic properties of these enzymes, providing insights into their reaction mechanisms and substrate specificities.

Norcoclaurine Synthase (NCS)

Norcoclaurine synthase (NCS) catalyzes the first committed step in the biosynthesis of benzylisoquinoline alkaloids, the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. nih.govnih.gov Kinetic studies of NCS from various plant sources have revealed interesting regulatory features.

Research on NCS purified from Thalictrum flavum ssp. glaucum cell cultures showed that the enzyme exhibits hyperbolic saturation kinetics for 4-HPAA with a Michaelis constant (K_m) of 335 µM. nih.gov In contrast, the saturation kinetics for dopamine were found to be sigmoidal, with a Hill coefficient of 1.8, which suggests positive cooperativity in dopamine binding. nih.gov This cooperative binding implies that the binding of one dopamine molecule to the enzyme complex enhances the binding of subsequent dopamine molecules, a mechanism that could play a regulatory role in the metabolic pathway. nih.gov Similar findings were reported for the recombinant NCS from Thalictrum flavum, which also displayed sigmoidal kinetics for dopamine (Hill coefficient = 1.98) and a K_m of 700 µM for 4-HPAA. nih.gov A study on NCS from Papaver somniferum (opium poppy) reported a K_m value of 1.02 mM for 4-hydroxyphenylacetaldehyde, while also confirming the sigmoidal saturation kinetics for dopamine. uniprot.org

Enzyme SourceSubstrateK_m (µM)Hill Coefficient (n_H)Reference
Thalictrum flavum ssp. glaucum4-hydroxyphenylacetaldehyde335N/A nih.gov
DopamineSigmoidal1.8
Thalictrum flavum (recombinant)4-hydroxyphenylacetaldehyde700N/A nih.gov
DopamineSigmoidal1.98
Papaver somniferum4-hydroxyphenylacetaldehyde1020N/A uniprot.org
DopamineSigmoidalN/A

Norcoclaurine 6-O-methyltransferase (6OMT)

Following the formation of (S)-norcoclaurine, the enzyme Norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of norcoclaurine, yielding (S)-coclaurine. nih.gov This O-methylation is a critical, rate-limiting step in the pathway. researchgate.net

Kinetic analysis of 6OMT from Coptis japonica showed that the enzyme follows a bi-bi ping-pong mechanism, with K_m values of 2.23 mM for the substrate analogue (R,S)-norlaudanosoline and 3.95 mM for SAM. nih.gov A more recent study on an O-methyltransferase from Nelumbo nucifera (NnOMT6), which exhibits 6OMT activity, determined the K_m for (S)-norcoclaurine to be 281.73 µM and for SAM to be 163.40 µM. oup.com The catalytic efficiency (k_cat/K_m) for (S)-norcoclaurine was reported as 16.59 M⁻¹ s⁻¹. oup.com

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹ s⁻¹)Reference
Coptis japonica(R,S)-Norlaudanosoline2230N/AN/A nih.gov
S-adenosyl-L-methionine3950N/AN/A
Nelumbo nucifera (NnOMT6)(S)-Norcoclaurine281.73~0.004716.59 oup.com
S-adenosyl-L-methionine163.40N/AN/A
Calculated from reported k_cat/K_m and K_m values.

Coclaurine N-methyltransferase (CNMT)

The final step in the formation of (S)-N-methylcoclaurine is the N-methylation of (S)-coclaurine, catalyzed by Coclaurine N-methyltransferase (CNMT). nih.govnih.gov This enzyme transfers a methyl group from SAM to the secondary amine of coclaurine. nih.gov

Kinetic studies of CNMT from Coptis japonica have shown that the enzyme can methylate various tetrahydroisoquinoline alkaloids but exhibits the highest activity with coclaurine. nih.gov The enzyme displayed typical Michaelis-Menten kinetics. For the substrate analogue norreticuline, the K_m was determined to be 0.38 mM, and for SAM, it was 0.65 mM. nih.gov A detailed kinetic analysis of the wild-type CNMT from Coptis japonica using the substrate heliamine revealed a K_m of 311 µM, a k_cat of 35.9 min⁻¹ (0.598 s⁻¹), and a catalytic efficiency (k_cat/K_m) of 1.92 x 10³ M⁻¹ s⁻¹. nih.gov These findings underscore the enzyme's efficiency in this crucial N-methylation step.

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹ s⁻¹)Reference
Coptis japonicaNorreticuline380N/AN/A nih.gov
S-adenosyl-L-methionine650N/AN/A
Coptis japonica (wild-type)Heliamine3110.5981923 nih.gov

Chemical Synthesis and Structural Modifications of L N Norarmepavine

Total Synthesis Strategies

The construction of the L-(-)-N-norarmepavine scaffold relies on established methodologies for forming the core tetrahydroisoquinoline ring system. Key strategies include the Bischler-Napieralski cyclization and Pictet-Spengler condensation, with specific approaches to control the stereochemistry at the C-1 position.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to tetrahydroisoquinolines like norarmepavine (B585789). nrochemistry.comorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating acid catalyst. wikipedia.org

The synthesis typically begins with a β-arylethylamide, which undergoes cyclization promoted by a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comorganic-chemistry.org This reaction is an electrophilic aromatic substitution, and its efficiency is enhanced by electron-donating groups on the aromatic ring, as are present in the this compound precursor. nrochemistry.com The initial product is a 3,4-dihydroisoquinoline (B110456). To obtain the final tetrahydroisoquinoline structure, the imine bond (C=N) in the dihydroisoquinoline intermediate must be reduced. This is commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or through catalytic hydrogenation. clockss.org This two-step sequence—cyclization followed by reduction—is a foundational approach to racemic (±)-norarmepavine. clockss.orgnih.gov

Table 1: Key Stages of the Bischler-Napieralski Approach to (±)-Norarmepavine

StageDescriptionTypical ReagentsProduct
Amide Formation Coupling of a phenethylamine (B48288) derivative with a phenylacetic acid derivative.-β-arylethylamide
Cyclization Intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. nrochemistry.comPOCl₃, P₂O₅, Tf₂O nrochemistry.comwikipedia.org3,4-dihydroisoquinoline intermediate
Reduction Reduction of the imine bond to form the final tetrahydroisoquinoline scaffold. clockss.orgNaBH₄, Catalytic Hydrogenation clockss.org(±)-Norarmepavine

The Pictet-Spengler reaction is another cornerstone of tetrahydroisoquinoline synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

A powerful variant of this method is the N-acyl-Pictet-Spengler reaction. In this approach, the intermediate iminium ion is acylated, forming a highly electrophilic N-acyliminium ion. wikipedia.org This increased electrophilicity allows the cyclization to proceed under milder conditions and with a broader range of aromatic systems compared to the traditional Pictet-Spengler reaction. wikipedia.org The use of N-acyliminium ion intermediates has become a valuable strategy for constructing diverse heterocyclic scaffolds, including the tetrahydroisoquinoline core. nih.gov

Controlling the stereochemistry at the C-1 position is crucial for obtaining the specific L-(-) enantiomer of N-norarmepavine. Two primary strategies have been effectively employed:

Resolution of Racemic this compound: A classical and effective method involves the synthesis of racemic (±)-norarmepavine, typically via the Bischler-Napieralski route, followed by resolution. In a reported procedure, (±)-norarmepavine is reacted with the chiral resolving agent (S)-(-)-1-phenylethylisocyanate. nih.gov This reaction forms a pair of diastereomeric ureas. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Subsequent alcoholysis of the separated diastereomers, for instance using sodium butoxide in n-butanol, cleaves the urea (B33335) linkage to yield the optically pure (S)- and (R)-enantiomers of this compound. nih.gov The (S)-enantiomer corresponds to L-(-)-N-norarmepavine.

Enantioselective Reduction: This approach introduces chirality during the synthesis itself. Following a Bischler-Napieralski cyclization to form a prochiral 3,4-dihydroisoquinoline intermediate, an enantioselective reduction of the C=N double bond is performed. clockss.org This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst system. clockss.org For example, homogeneous catalytic hydrogenation using a ruthenium complex with a chiral ligand like BINAP has proven highly effective for the stereoselective reduction of related enamides and dihydroisoquinolines. clockss.org This method directly generates the desired enantiomer, avoiding the need for a separate resolution step.

Utilization of Polymer-Supported Reagents in Synthesis

The principles of solid-phase synthesis, utilizing polymer-supported reagents, have been applied to the construction of complex heterocyclic systems, including the tetrahydroisoquinoline scaffold. nih.gov This methodology involves immobilizing a starting material onto a solid support, such as a Wang resin, and carrying out a sequence of reactions. nih.gov

In a representative synthesis of a polycyclic tetrahydroisoquinoline, an amino acid like allylglycine is first anchored to the resin. nih.gov This is followed by a series of solution-phase reactions, including sulfonylation, alkylation, and a crucial ring-closing enyne metathesis using a Grubbs catalyst to form the functionalized tetrahydroisoquinoline ring system while still attached to the support. nih.gov The key advantage of this approach is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin. This strategy enables the facile parallel synthesis of libraries of related compounds. nih.gov

Chemical Transformation and Derivatization Studies

The N-norarmepavine scaffold serves as a template for further structural modifications to explore structure-activity relationships or to synthesize other related natural products. These transformations focus on manipulating the existing functional groups.

The functional groups on L-(-)-N-norarmepavine—specifically the secondary amine, the phenolic hydroxyl group, and the two methoxy (B1213986) groups—are primary targets for chemical modification.

A key transformation demonstrated in the literature is the O-demethylation of the methoxy groups. For instance, refluxing (S)-norarmepavine with 48% hydrobromic acid (HBr) results in the cleavage of the ether linkages, affording the corresponding catechol, (S)-norcoclaurine (higenamine), in its hydrobromide salt form. nih.gov This conversion of methoxy groups to hydroxyl groups is a common strategy in natural product synthesis.

Furthermore, the dihydroisoquinoline intermediates used to synthesize this compound are themselves versatile platforms for derivatization. They can react as stable imine building blocks with various reagents. For example, reactions with Meldrum's acid can lead to the formation of complex, fused polycyclic systems like pyrimidinones (B12756618) or oxazinanediones, with the reaction pathway being dependent on the substituent at the C1 position of the dihydroisoquinoline. acs.org The secondary amine of the final tetrahydroisoquinoline ring can also be targeted for derivatization, such as through acylation or alkylation, to produce a wide range of analogues. scispace.com

Preparation of N-acetyl Derivatives for Characterization

The characterization of L-(-)-N-norarmepavine and its analogs often involves the preparation of N-acetyl derivatives. This chemical modification serves to protect the secondary amine functionality, which can aid in purification and facilitate unambiguous structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. The addition of the acetyl group introduces characteristic signals in the NMR spectrum, allowing for a more detailed analysis of the molecular structure.

A standard and effective method for the N-acetylation of L-(-)-N-norarmepavine involves the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). This reaction is generally carried out at room temperature and can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

In a typical procedure, L-(-)-N-norarmepavine is dissolved in a mixture of pyridine and a suitable solvent like dichloromethane. Acetic anhydride is then added dropwise to the solution at 0°C. The reaction mixture is subsequently allowed to warm to room temperature and stirred until completion. The work-up procedure usually involves quenching the excess acetic anhydride with methanol, followed by co-evaporation with toluene (B28343) to remove residual pyridine. The resulting residue is then subjected to standard purification techniques, such as silica (B1680970) gel column chromatography, to isolate the pure N-acetyl-L-(-)-N-norarmepavine.

The successful synthesis of the N-acetyl derivative is confirmed by spectroscopic analysis. The introduction of the acetyl group results in predictable changes in the 1H and 13C NMR spectra. For instance, a new singlet corresponding to the acetyl methyl protons typically appears in the 1H NMR spectrum. Concurrently, new signals for the acetyl methyl carbon and the carbonyl carbon are observed in the 13C NMR spectrum.

Below is an interactive data table summarizing the key aspects of a representative N-acetylation reaction of a benzylisoquinoline alkaloid, which is analogous to the process for L-(-)-N-norarmepavine.

ParameterValue/Description
Starting Material L-(-)-N-norarmepavine
Reagent Acetic Anhydride (Ac2O)
Catalyst/Base Pyridine
Solvent Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
Reaction Temperature 0°C to Room Temperature
Reaction Monitoring Thin-Layer Chromatography (TLC)
Work-up Quenching with Methanol, co-evaporation with Toluene
Purification Silica Gel Column Chromatography

Detailed Research Findings:

Advanced Extraction and Purification Methodologies for L N Norarmepavine

Conventional Solvent-Based Extraction Optimization

Conventional solvent extraction remains a widely used method for obtaining alkaloids. Its efficiency for L-(-)-N-norarmepavine is significantly influenced by the choice of solvent, the application of physical enhancement techniques, and the control of pH.

Influence of Solvent Systems (e.g., methanol (B129727), ethanol, aqueous mixtures)

The selection of an appropriate solvent system is critical for the effective extraction of L-(-)-N-norarmepavine and other related alkaloids. As weak alkaline compounds, benzylisoquinoline alkaloids exhibit poor solubility in water but are readily soluble in organic solvents. maxapress.com Consequently, alcohols such as methanol and ethanol, or their aqueous mixtures, are frequently employed. maxapress.comnih.gov

Studies on the extraction of alkaloids from lotus (B1177795) have demonstrated that the concentration of the alcoholic solvent plays a crucial role. For instance, a microwave-assisted extraction (MAE) method was optimized using a 65% methanol-water solution. nih.gov A comparative study on lotus flowers found that refluxing with pure methanol yielded the highest recovery of benzylisoquinoline alkaloids compared to 50% methanol or water. maxapress.com The principle of "like dissolves like" governs this process, where the polarity of the solvent is matched to that of the target alkaloids. maxapress.com

Table 1: Effect of Different Solvent Systems on Alkaloid Extraction from Nelumbo nucifera This table is illustrative, based on findings for total alkaloids from lotus, which are applicable to L-(-)-N-norarmepavine.

Solvent SystemExtraction MethodKey FindingReference
MethanolRefluxResulted in the highest recovery of total benzylisoquinoline alkaloids. maxapress.com
65% Methanol (in water)Microwave-Assisted Extraction (MAE)Determined as the optimal concentration for MAE of five major alkaloids. nih.gov
50% Ethanol (in water)UltrasonicationEffective for extracting phenolic compounds, with sonication yielding higher total phenolic content. phcogj.com
Acidified Water (Phosphoric Acid)Heat RefluxOptimal phosphoric acid concentration of 0.27% yielded 5.313 mg/g of alkaloid salts. spkx.net.cn

Enhanced Extraction Techniques (e.g., grinding, refluxing, microwaving, sonication)

To improve the efficiency of solvent extraction, various physical and mechanical techniques are employed. Finely grinding the plant material increases the surface area available for solvent contact, facilitating better dissolution of alkaloids. maxapress.com

Refluxing , a conventional technique involving heating the solvent with the plant material, has been shown to be effective. A study comparing reflux and sonication for lotus flower extraction found that refluxing in methanol gave the highest alkaloid yield. maxapress.com

Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages, including reduced extraction times and higher efficiency. maxapress.comresearchgate.net MAE uses microwave energy to heat the solvent and disrupt plant cell walls, enhancing the release of target compounds. An optimized MAE method for lotus alkaloids achieved optimal conditions with a methanol concentration of 65%, microwave power of 200 W, and an extraction time of just 260 seconds. nih.gov Another study noted that ionic liquid-based MAE improved efficiency by 20-50% and reduced extraction time from 2 hours to 90 seconds compared to conventional heating. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation, which disrupts cell structures and enhances mass transfer. rsc.org This green extraction technique has been optimized for bioactive compounds from Nelumbo nucifera, with optimal conditions identified as an extraction time of 10 minutes at 57.45°C. rsc.org

Table 2: Optimized Parameters for Enhanced Extraction of Alkaloids from Nelumbo nucifera

TechniqueParameterOptimal ValueReference
Microwave-Assisted Extraction (MAE)Methanol Concentration65% nih.gov
Microwave Power200 W
Extraction Time260 seconds
Ultrasound-Assisted Extraction (UAE)Ultrasonic Time43 minutes scielo.br
Liquid-Solid Ratio27:1 (mL/g)
HCl Concentration0.3%

pH Modification for Improved Yield (e.g., pre-basification with ammonia)

Manipulating the pH is a cornerstone of alkaloid extraction chemistry. Alkaloids exist in plants primarily as salts of organic acids. maxapress.com To extract them, two main strategies related to pH are used:

Acidic Extraction : By macerating the plant material in an acidified solvent (e.g., water or alcohol with hydrochloric or acetic acid), the alkaloids are converted into their salt forms. maxapress.comscielo.brresearchgate.net These salts are more soluble in the polar extraction solvent, improving the yield. One study optimized the extraction of alkaloid salts from lotus leaf using 0.27% phosphoric acid. spkx.net.cn

Basic Extraction : To extract the alkaloids into a non-polar organic solvent like chloroform, the plant material is first treated with a base, such as ammonia (B1221849) (NH₄OH). nih.govwordpress.com This pre-basification step converts the alkaloid salts into their free base form, which is more soluble in non-polar solvents. A study demonstrated that pre-basifying lotus leaves with 10% ammonia water resulted in a significant two-fold increase in the yield of nuciferine (B1677029), a related alkaloid. maxapress.com This highlights the critical impact of pH adjustment on extraction efficiency.

Modern and Green Extraction Technologies

In response to the need for more environmentally friendly and efficient processes, modern extraction and purification techniques have been applied to the isolation of L-(-)-N-norarmepavine and other lotus alkaloids.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is recognized as a green alternative to conventional solvent extraction. maxapress.comresearchgate.net This technique typically uses supercritical carbon dioxide (SC-CO₂) as the solvent, which is non-toxic, inexpensive, and easily removed from the extract. ntu.ac.uk SFE is particularly effective for extracting non-polar molecules, but its selectivity can be adjusted by adding a polar co-solvent or modifier. For the extraction of alkaloids from lotus, one study reported optimized SFE conditions as follows: an extraction time of 2 hours, a temperature of 70°C, a pressure of 30 MPa, and the use of a modifier (10% diethylamine (B46881) in 99% methanol). ntu.ac.uk

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that is exceptionally well-suited for the purification of alkaloids from crude extracts. researchgate.netntu.ac.ukresearchgate.net It avoids the irreversible adsorption of analytes onto a solid support, leading to high recovery rates. ntu.ac.uk

A particularly effective variant for alkaloid separation is pH-zone-refining CCC . This method involves adding a retainer (e.g., a base like triethylamine) to the stationary phase and an eluter (e.g., an acid like HCl) to the mobile phase. ntu.ac.ukcore.ac.ukresearchgate.net This creates a pH gradient that allows for the sharp separation of acidic or basic compounds.

Crucially, an optimized pH-zone-refining CCC method was successfully used to isolate N-demethylarmepavine (an alternative name for L-(-)-N-norarmepavine) from a crude lotus leaf extract. From 500 mg of crude extract, this method yielded 7.4 mg of N-demethylarmepavine with a purity of 90%. core.ac.ukresearchgate.net

Table 3: HSCCC Solvent Systems for the Purification of Alkaloids from Nelumbo nucifera Crude Extract

HSCCC ModeSolvent System (v/v/v/v)Compounds PurifiedReference
ConventionalTetrachloromethane-CHCl₃-Methanol-0.1 M HCl (1:3:3:2)General alkaloids researchgate.netresearchgate.net
pH-Zone-RefiningHexane-Ethyl acetate-Methanol-Water (1:6:1:6) with 10 mM Triethylamine (retainer) and 5 mM HCl (eluter)N-demethylarmepavine, Nuciferine, Roemerine core.ac.ukresearchgate.net
Petroleum ether-Ethyl acetate-Methanol-Water (5:5:2:8) with 10 mM Triethylamine (retainer) and 5 mM HCl (eluter)N-nornuciferine, Nuciferine, Roemerine researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from the plant matrix. researchgate.netncsu.edu This method offers significant advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and potentially higher extraction efficiency. ncsu.eduresearchgate.net The process involves the direct interaction of microwaves with polar molecules in the solvent and plant material, leading to rapid heating through dipole rotation and ionic conduction. researchgate.net This localized, superheating of the solvent within the plant cells causes cell wall disruption, facilitating the release of intracellular contents, including L-(-)-N-norarmepavine, into the extraction solvent. researchgate.net

The efficiency of MAE is dependent on several key parameters that must be optimized for each specific application. researchgate.net These include the choice of solvent, which should have a high dielectric constant to absorb microwave energy effectively, as well as favorable solubility for the target compound. Ethanol is often used as it can dissolve compounds of varying polarities. researchgate.net Other critical factors are the microwave power, irradiation time, temperature, and the ratio of solvent volume to sample mass. researchgate.net

Table 1: Key Parameters for Optimization in Microwave-Assisted Extraction

Parameter Description Typical Range/Considerations
Solvent Type The choice of solvent is crucial for both microwave absorption and analyte solubility. Polar solvents are generally more efficient. Ethanol, Methanol, Water, or mixtures thereof.
Microwave Power (W) Affects the heating rate of the solvent and matrix. Higher power can lead to faster extraction but may risk thermal degradation. 100 - 1000 W
Extraction Time (min) The duration of microwave irradiation. Optimized to maximize yield without degrading the target compound. 1 - 30 min
Temperature (°C) Controlled to prevent the decomposition of thermolabile compounds like alkaloids. 50 - 150 °C nih.gov

| Solvent-to-Sample Ratio (mL/g) | Influences the extraction efficiency. A higher ratio can improve extraction but may require more energy and solvent. | 10:1 to 30:1 |

Optimizing these parameters using experimental designs can lead to a highly efficient and rapid extraction of L-(-)-N-norarmepavine from its plant source.

Chromatographic and Other Purification Strategies

Following initial extraction, a series of chromatographic techniques are typically required to isolate L-(-)-N-norarmepavine to a high degree of purity.

Column Chromatography Applications (e.g., silica (B1680970) gel, Sephadex LH-20, MCI gel)

Column chromatography is a fundamental purification technique in natural product chemistry. The choice of stationary phase (the adsorbent) is critical for achieving successful separation.

Silica Gel: Silica gel chromatography separates compounds based on their polarity. nih.gov It is a highly versatile and widely used method for the initial fractionation of crude plant extracts. nih.govscience.gov For the purification of alkaloids like L-(-)-N-norarmepavine, a crude extract is loaded onto a silica gel column, and a solvent system of increasing polarity is used for elution. Non-polar compounds elute first, followed by compounds of increasing polarity.

Sephadex LH-20: This material is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties. prep-hplc.com It is particularly useful for the molecular sizing of natural products in organic solvents. cytivalifesciences.com Separation on Sephadex LH-20 can occur via size-exclusion, where larger molecules elute before smaller ones, or through partition chromatography based on polarity, depending on the solvent system used. prep-hplc.com It is highly effective for separating closely related compounds, such as different alkaloids, and is often used as a final polishing step. nih.govprep-hplc.com Methanol is a very common eluent for this type of chromatography. nih.gov

MCI Gel (Styrene-divinylbenzene resin): MCI gel is a macroporous synthetic adsorbent. It separates compounds based on a combination of hydrophobic and π-π interactions. It is a reversed-phase type material, meaning that more polar compounds elute first when using a polar mobile phase (like water/methanol mixtures). It is particularly useful for desalting and purifying compounds from aqueous extracts.

Table 2: Comparison of Common Column Chromatography Stationary Phases

Stationary Phase Principle of Separation Typical Analytes Common Eluents
Silica Gel Adsorption (Polarity) Broad range of natural products, initial fractionation. nih.gov Hexane, Ethyl Acetate, Chloroform, Methanol gradients.
Sephadex LH-20 Molecular Sieving / Partitioning prep-hplc.com Steroids, Terpenoids, Flavonoids, Alkaloids. nih.govprep-hplc.com Methanol, Ethanol, Chloroform/Methanol mixtures. nih.gov

| MCI Gel | Reversed-Phase / Hydrophobic Interactions | Polar to moderately non-polar compounds, desalting. | Water, Methanol, Acetonitrile (B52724) gradients. |

pH-Zone-Refining Counter-Current Chromatography (CCC) for Targeted Isolation

pH-zone-refining Counter-Current Chromatography (CCC) is a preparative, support-free liquid-liquid partition chromatography technique. It is exceptionally well-suited for separating ionizable compounds like alkaloids based on their pKa values and partition coefficients (hydrophobicity). nih.gov

In this method, the crude extract containing the target alkaloid is dissolved in the stationary phase. A retainer acid or base is added to the stationary phase to ensure the compounds of interest are retained in their ionized form. A displacer base (for acidic compounds) or acid (for basic compounds like L-(-)-N-norarmepavine) is then added to the mobile phase. nih.gov As the mobile phase passes through the column, it creates a moving pH gradient. The sample components are displaced and arranged into sharp, consecutive rectangular peaks, eluting in order of their pKa and hydrophobicity. nih.govcapes.gov.br This technique can yield highly purified compounds in a single step with high loading capacity.

LC/MS Guided Fractionation and Purification

LC/MS (Liquid Chromatography-Mass Spectrometry)-guided fractionation is a powerful strategy that combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry to isolate target compounds from complex mixtures. nih.gov This approach is particularly effective for isolating known compounds or compounds with a specific molecular weight, such as L-(-)-N-norarmepavine.

The process begins by analyzing the crude or partially purified extract using an analytical LC/MS system. The retention time and the mass-to-charge ratio (m/z) of the target compound are determined. The system is then switched to a preparative scale. The extract is injected onto a preparative HPLC column, and the effluent is monitored in real-time by the mass spectrometer. When the specific m/z corresponding to L-(-)-N-norarmepavine is detected at its known retention time, the fraction collector is triggered to automatically collect only the peak containing the target compound. This bioassay-guided approach significantly streamlines the purification process, reducing the time and solvent required to obtain the pure compound. nih.govnih.gov

Sophisticated Analytical Characterization of L N Norarmepavine

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of a complex natural product like L-(−)-N-norarmepavine relies on a combination of advanced spectroscopic methods. These techniques probe the molecule's atomic and functional group composition, providing a detailed architectural map.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR of derivatives)

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: This technique identifies the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. While a ¹H NMR spectrum for L-(−)-N-norarmepavine in water (H₂O) is available in the Human Metabolome Database, detailed assignments in more common deuterated organic solvents, which are standard for this type of analysis, are not readily published. hmdb.ca The chemical shifts (δ) in a typical ¹H NMR spectrum provide clues about the electronic environment of the protons. libretexts.orgyoutube.com

¹³C NMR Spectroscopy: This method provides a count of the number of non-equivalent carbons in a molecule and information about their hybridization and electronic environment. hmdb.cahmdb.ca A complete, published ¹³C NMR data table for L-(−)-N-norarmepavine is not currently available in the public domain. Such a table would be critical for confirming the carbon skeleton of the molecule.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of alkaloids. researchgate.netresearchgate.netepfl.chsdsu.edu

COSY spectra reveal proton-proton (¹H-¹H) spin-spin coupling, allowing for the identification of adjacent protons within a spin system. researchgate.netsdsu.edu

HSQC spectra correlate proton signals with the signals of the carbons to which they are directly attached, providing definitive ¹H-C assignments. researchgate.netepfl.ch

Detailed 2D NMR data for L-(−)-N-norarmepavine, which would be presented in correlation tables, are not currently available in published literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of particular bonds. libretexts.orgvscht.czrsc.org

For L-(−)-N-norarmepavine, key expected IR absorption bands would include:

O-H stretching: A broad band indicating the presence of the phenolic hydroxyl group.

N-H stretching: A band corresponding to the secondary amine in the tetrahydroisoquinoline ring.

C-H stretching: Bands for aromatic and aliphatic C-H bonds.

C=C stretching: Absorptions characteristic of the aromatic rings.

C-O stretching: Bands for the ether linkages of the methoxy (B1213986) groups and the phenolic C-O bond.

Specific, experimentally determined IR absorption data for L-(−)-N-norarmepavine are not readily accessible in public databases.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-MS/MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like alkaloids. It typically produces a protonated molecule [M+H]⁺, which allows for the determination of the molecular weight. nih.gov For L-(−)-N-norarmepavine (C₁₈H₂₁NO₃), the expected protonated molecule would have a mass-to-charge ratio (m/z) of approximately 300.16. nih.gov

Tandem mass spectrometry (ESI-MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions, which provides structural information. The fragmentation of benzylisoquinoline alkaloids often involves cleavage of the benzylic bond and bonds within the tetrahydroisoquinoline ring system. nih.gov While general fragmentation pathways for this class of compounds are known, specific ESI-MS/MS fragmentation data for L-(−)-N-norarmepavine is not widely published.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR/MS) for High Resolution

FTICR/MS is a high-resolution mass spectrometry technique that provides extremely accurate mass measurements, often to within a few parts per million. mdpi.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. For complex mixtures or for the definitive identification of a known compound, FTICR/MS is an invaluable tool. There are currently no specific published studies utilizing FTICR/MS for the analysis of L-(−)-N-norarmepavine.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Elemental Speciation

ICP-MS is a highly sensitive technique for the determination of elemental composition, capable of detecting metals and some non-metals at trace and ultra-trace levels. imperial.ac.ukyoutube.comyoutube.com In the context of natural products, ICP-MS is not typically used for the structural elucidation of the organic molecule itself. However, it could be employed in elemental speciation studies, for instance, to investigate the potential of the alkaloid to chelate specific metal ions or to quantify trace elements within a purified sample or a plant matrix containing the alkaloid. There are no known studies that have applied ICP-MS to the elemental speciation analysis of L-(−)-N-norarmepavine.

Chromatographic Methods for Separation and Detection

Chromatography is a fundamental tool for the separation of L-(-)-N-norarmepavine from complex mixtures. The choice of method is dictated by the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of L-(-)-N-norarmepavine. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure good peak shape.

A key advantage of HPLC is its compatibility with various detectors:

UV-Vis Detectors: L-(-)-N-norarmepavine exhibits characteristic ultraviolet absorbance, making UV-Vis detection a straightforward and robust method for quantification. The primary absorption maxima are typically observed around 280 nm. researchgate.netnih.gov

Mass Spectrometry (MS) Detectors: The coupling of HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) provides a high degree of specificity and sensitivity. nih.govrsc.org This hyphenated technique confirms the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), provides structural information via fragmentation patterns, ensuring unambiguous identification. nih.govrsc.orgnih.gov

Table 1: Illustrative HPLC Parameters for L-(-)-N-norarmepavine Analysis

Parameter Condition
Column Zorbax SB C18 (e.g., 150 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient of acetonitrile and 0.05% formic acid researchgate.net
Flow Rate 1.0 mL/min researchgate.netnih.gov
Detection UV at 280 nm researchgate.net; ESI-MS/MS nih.gov

| Injection Volume | 20 µL researchgate.netnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) enhances the capabilities of HPLC by using columns with smaller particle sizes (typically sub-2 µm). This leads to significantly faster analysis times, higher resolution, and increased sensitivity. These features make UPLC particularly well-suited for biosynthetic studies, where the rapid and efficient monitoring of enzymatic reactions is essential. For example, UPLC can be used to track the conversion of precursor molecules into L-(-)-N-norarmepavine in real-time, facilitating high-throughput screening of enzyme libraries or the investigation of metabolic pathways.

Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. As an alkaloid, L-(-)-N-norarmepavine can be protonated in an acidic buffer, allowing it to migrate in the capillary and be separated with high efficiency. CE is noted for its minimal sample consumption and rapid analysis times. Coupling CE with UV detection allows for quantification, while its hyphenation with mass spectrometry (CE-MS) offers definitive structural confirmation, making it a powerful tool for the analysis of complex samples containing this alkaloid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, but it requires that the analyte be volatile and thermally stable. researchgate.net L-(-)-N-norarmepavine, in its natural state, is not suitable for direct GC-MS analysis. Therefore, a derivatization step is necessary to increase its volatility. researchgate.netnih.govresearchgate.net

This is typically achieved through silylation, a reaction where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide, replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.gov The resulting derivatized compound is then volatile enough to be analyzed by GC-MS. The mass spectrometer provides a characteristic fragmentation pattern of the derivatized molecule, which serves as a "fingerprint" for its unequivocal identification. japsonline.com

Table 2: Common GC-MS Parameters for Derivatized L-(-)-N-norarmepavine Analysis

Parameter Condition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov
GC Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Ionization Mode Electron Impact (EI), 70 eV japsonline.com

| Mass Analyzer | Quadrupole or Ion Trap |

Despite a comprehensive search of available scientific literature, no specific data was found regarding the preclinical biological activities and pharmacological mechanisms of the chemical compound L-(-)-N-norarmepavine.

Extensive searches were conducted to locate information on the cytotoxic activity of L-(-)-N-norarmepavine in in vitro carcinoma models, its anti-parasitic properties, and its antiplatelet aggregation effects. These searches included queries targeting its efficacy against the HL-60 carcinoma cell line, its potential to inhibit the growth of Trypanosoma cruzi, and its influence on adenosine (B11128) 5'-diphosphate (ADP)-induced and arachidonic acid (AA)-induced platelet aggregation.

It is possible that L-(-)-N-norarmepavine has not been extensively studied for these particular pharmacological properties, or that research on this compound is not currently in the public domain. Consequently, the requested article focusing solely on the preclinical biological activities of L-(-)-N-norarmepavine cannot be generated at this time.

Antiplatelet Aggregation Effects

Impact on Collagen-Induced Aggregation

Research into the pharmacological effects of benzylisoquinoline alkaloids, the class of compounds to which L-(-)-N-norarmepavine belongs, has revealed significant antiplatelet activity. Several studies have demonstrated that certain benzylisoquinoline alkaloids exhibit strong inhibitory effects on platelet aggregation induced by collagen nih.gov. For instance, neferine, a related bis-benzylisoquinoline alkaloid, has been shown to inhibit platelet activation by blocking PI3K activation and reducing the phosphorylation of downstream signaling molecules nih.gov. It significantly reduces the adhesion of mouse platelets to collagen nih.gov.

Furthermore, extracts from plants known to be rich sources of these alkaloids, such as Lindera obtusiloba, have been found to significantly inhibit collagen-induced platelet aggregation in vitro taylorandfrancis.comnih.gov. The extract of Lindera obtusiloba leaves demonstrated a concentration-dependent inhibition of platelet aggregation stimulated by various agonists, including collagen taylorandfrancis.com. While these studies provide strong evidence for the antiplatelet potential of this class of alkaloids, specific data on the IC₅₀ of L-(-)-N-norarmepavine against collagen-induced aggregation is not detailed in the available literature. The general mechanism involves the inhibition of signaling pathways and the release of granular contents essential for the aggregation process nih.govnih.gov.

Table 1: Inhibitory Effects of Related Benzylisoquinoline Alkaloids on Collagen-Induced Platelet Aggregation

Compound/Extract Source/Type Observed Effect
Benzylisoquinoline Alkaloids (General) Class of Alkaloids Strong inhibition of collagen-induced platelet aggregation nih.gov.
Neferine Bis-benzylisoquinoline Alkaloid Inhibits collagen-induced platelet activation and reduces platelet adhesion to collagen nih.gov.

This table presents findings on compounds structurally related to L-(-)-N-norarmepavine or extracts containing them.

Activity against Platelet-Activating Factor (PAF)-Induced Aggregation

The inhibitory effects of benzylisoquinoline alkaloids extend to platelet aggregation induced by the potent phospholipid mediator, Platelet-Activating Factor (PAF) nih.gov. Studies have identified specific members of this alkaloid family that demonstrate strong antagonism against PAF-induced platelet responses.

One such compound, d-(-)-Magnocurarine I, which is a benzylisoquinoline alkaloid, has been reported to exhibit potent inhibition of PAF-induced platelet aggregation nih.gov. Diterpene alkaloids isolated from Spiraea japonica have also been shown to selectively inhibit PAF-induced platelet aggregation in a concentration-dependent manner nih.gov. The mechanism of this inhibition is often linked to the blockade of PAF receptors on the platelet surface, which prevents the initiation of the intracellular signaling cascade that leads to aggregation. While the class of compounds shows clear activity, specific studies detailing the direct effects of L-(-)-N-norarmepavine on PAF-induced aggregation are not prominently featured in the reviewed literature.

Table 2: Inhibitory Effects of Related Alkaloids on PAF-Induced Platelet Aggregation

Compound Type of Alkaloid Observed Effect
d-(-)-Magnocurarine I Benzylisoquinoline Alkaloid Strong inhibition of platelet-activating factor-induced platelet aggregation nih.gov.

This table summarizes findings on related alkaloid compounds, indicating the potential anti-PAF activity within this chemical class.

Enzyme Inhibitory Activities

L-(-)-N-norarmepavine and its related alkaloids have been investigated for their ability to inhibit various enzymes, a key aspect of their pharmacological profile.

Central Nervous System (CNS) Modulatory Effects in Animal Models

The effects of benzylisoquinoline alkaloids on the central nervous system have been a subject of scientific inquiry, given that many compounds in this class are known to possess psychoactive properties.

While the broader class of benzylisoquinoline alkaloids is known for a range of CNS activities, from sedative to stimulant effects, specific information regarding the induction of mydriasis (pupil dilation) and decreased spontaneous motor activity in mice by L-(-)-N-norarmepavine is not available in the reviewed scientific literature. Pharmacological screening of natural compounds often includes observing general behavioral changes in animal models, such as alterations in motor activity and effects on the autonomic nervous system like pupillary changes nih.gov. However, dedicated studies detailing these specific outcomes for L-(-)-N-norarmepavine could not be retrieved.

Computational Studies on L N Norarmepavine

Potential Applications of Molecular Modeling

Molecular docking studies could be employed to predict the binding mode of L-(-)-N-norarmepavine to its putative biological targets, such as tyrosinase or enzymes in the Trypanosoma cruzi parasite. nih.gov These studies can help to rationalize the observed biological activities and guide the design of new derivatives with improved potency.

In Silico Prediction of ADME Properties

Computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of L-(-)-N-norarmepavine. Such predictions are valuable in the early stages of drug discovery to assess the potential of a compound to be developed into a therapeutic agent.

Structure Activity Relationship Sar Studies of L N Norarmepavine and Analogues

Correlation of Chemical Structure with Observed Biological Activities

The biological activities of L-(-)-N-norarmepavine are intrinsically linked to its distinct chemical architecture. Research has highlighted its engagement in several biological pathways, with its antioxidant and antispasmodic properties being of particular note.

Antioxidant Activity: A study comparing the antioxidative properties of various benzylisoquinoline alkaloids in a brain homogenate autoxidation model demonstrated that (+/-)-norarmepavine exhibits notable antioxidant capacity. nih.gov The racemic mixture of norarmepavine (B585789) showed an IC50 value of 79.3 µM. nih.gov This activity is suggested to be related to the presence of the biphenyl system within its structure rather than solely the phenolic groups. nih.gov In a separate assay involving the 2,2'-azobis-(2-amidinopropane)-induced inactivation of lysozyme, the phenolic nature of this compound contributed to an IC50 value of 20 µM. nih.gov

Antispasmodic Activity: L-(-)-N-norarmepavine has been shown to competitively antagonize uterine muscular contractions induced by acetylcholine and calcium. rsc.org In these in vitro tests, this compound demonstrated a pA2 value of 5.55 against acetylcholine-induced contractions. rsc.org Furthermore, it was found to reduce both the phasic and tonic components of potassium-induced responses in the vas deferens, with a more significant reduction in the tonic phase, yielding an IC50 value of 101 µM. rsc.org This suggests that the antispasmodic action is related to the inhibition of extracellular calcium, an intracellular effect, or a combination of both. rsc.org

Table 1: In Vitro Biological Activities of this compound

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry is a critical factor in the pharmacological activity of chiral compounds, as enantiomers can exhibit different potencies and even different biological effects due to their three-dimensional arrangement influencing interactions with chiral biological targets like receptors and enzymes. nih.gov Natural products are typically biosynthesized in an enantiomerically pure form, and this chirality often plays a pivotal role in their biological activity. The L-(-) designation in L-(-)-N-norarmepavine refers to its specific stereochemical configuration at the C1 position of the isoquinoline (B145761) core.

While the importance of stereochemistry in drug action is well-established, specific studies directly comparing the pharmacological efficacy of L-(-)-N-norarmepavine with its D-(+)-enantiomer were not identified in the surveyed literature. Such studies would be essential to quantify the stereochemical influence on its various biological activities. Generally, one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be associated with toxicity. nih.gov

Comparative SAR with Other Benzylisoquinoline Alkaloids and Derivatives

The structure-activity relationships of L-(-)-N-norarmepavine can be further understood by comparing its biological activities with those of structurally related benzylisoquinoline alkaloids.

Antispasmodic Activity Comparison: In a comparative study on antispasmodic effects, this compound was evaluated alongside reticuline, coclaurine (B195748), and papaverine. rsc.org While all four alkaloids demonstrated competitive antagonism of acetylcholine- and calcium-induced uterine contractions, their potencies varied. Coclaurine was found to be the most potent in this regard, with a pA2 of 7.42 against acetylcholine, which was even stronger than that of papaverine (pA2 = 5.32). rsc.org this compound, with a pA2 of 5.55, was more potent than reticuline (pA2 = 5.35) but less so than coclaurine and papaverine in this specific assay. rsc.org

In the inhibition of the tonic phase of potassium-induced contraction of the vas deferens, a clear SAR can be observed. Papaverine was the most potent with an IC50 of 14.3 µM, followed by coclaurine (IC50 = 68.9 µM), this compound (IC50 = 101 µM), and reticuline (IC50 = 474 µM). rsc.org This suggests that the substitution pattern on the aromatic rings and the nature of the substituents on the nitrogen atom significantly influence the antispasmodic potency.

Table 2: Comparative Antispasmodic Activity of Benzylisoquinoline Alkaloids

Antioxidant Activity Comparison: In the context of antioxidant activity in the brain homogenate autoxidation model, (+/-)-norarmepavine (IC50 = 79.3 µM) was found to be more potent than (+/-)-coclaurine (IC50 = 131.7 µM). nih.gov This indicates that the specific arrangement of methoxy (B1213986) and hydroxyl groups on the two aromatic rings plays a role in the antioxidant capacity within this particular assay.

Design Principles for Modulating Bioactivity Based on Structural Features

The molecular structure of L-(-)-N-norarmepavine presents several key features that can be targeted for modification to modulate its bioactivity. General principles of medicinal chemistry applied to natural products can guide the design of new analogues with potentially enhanced or altered pharmacological profiles.

Modification of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups are key sites for modification. O-methylation, as seen in the metabolic precursor reticuline, or the formation of other ether or ester derivatives can significantly alter the compound's polarity, hydrogen-bonding capacity, and metabolic stability. This, in turn, can influence its absorption, distribution, and interaction with biological targets.

Substitution on the Aromatic Rings: The introduction of substituents, such as halogens, on the aromatic rings is a common strategy in medicinal chemistry to enhance bioactivity. Halogens can increase lipophilicity and membrane permeability, and their electronegativity can augment the biological activity of the parent molecule. For instance, the addition of electron-withdrawing groups can improve binding affinity and metabolic stability.

Modification of the Secondary Amine: The secondary amine in the isoquinoline ring is another critical point for modification. N-alkylation or N-acylation can influence the basicity of the nitrogen atom and introduce steric bulk, which can affect receptor binding and selectivity.

Scaffold Simplification or Elaboration: Advanced medicinal chemistry strategies involve simplifying the complex structure of natural products to identify the core pharmacophore responsible for activity. This can lead to the synthesis of simpler, more accessible analogues. Conversely, the scaffold can be elaborated by adding new ring systems or functional groups to explore new interactions with biological targets and potentially discover novel activities.

Computational Chemistry and Molecular Modeling of L N Norarmepavine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the fundamental interactions that govern a compound's biological activity. For L-(-)-N-norarmepavine, docking simulations can elucidate how it binds to potential protein targets, such as enzymes or receptors involved in various cellular pathways.

The process involves placing the 3D structure of L-(-)-N-norarmepavine into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the alkaloid and specific amino acid residues in the target's active site. nih.gov For instance, simulations might explore the binding of L-(-)-N-norarmepavine to O-methyltransferases, enzymes critical in its own biosynthetic pathway, to understand substrate recognition and inhibition. nih.gov By identifying the most stable binding poses and calculating binding energies, researchers can hypothesize the compound's mechanism of action and identify which interactions are most critical for its biological function. nih.gov

Table 1: Illustrative Molecular Docking Results for L-(-)-N-norarmepavine with a Hypothetical Target Protein
Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme A (e.g., O-methyltransferase)-8.5Asp120, Ser154Hydrogen Bond
Enzyme A (e.g., O-methyltransferase)Phe250, Trp252Pi-Pi Stacking
Receptor B (e.g., GPCR)-7.9Tyr100, Asn190Hydrogen Bond
Receptor B (e.g., GPCR)Val103, Leu185Hydrophobic Interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govyoutube.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activities. researchgate.net For L-(-)-N-norarmepavine, QSAR studies can be employed to predict the biological potency of its derivatives and to guide the design of new analogues with enhanced activity.

To build a QSAR model, a dataset of compounds related to L-(-)-N-norarmepavine with known biological activities is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties (like dipole moment), and hydrophobicity (like logP). mdpi.com Statistical methods, such as multiple linear regression, are then used to generate a mathematical equation that links these descriptors to the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net

Table 2: Example of a QSAR Model Equation for Predicting Activity
ComponentDescriptionExample Value/Descriptor
Dependent VariableThe biological activity being predicted (e.g., pIC50).pIC50
Independent VariablesCalculated molecular descriptors.Topological Polar Surface Area (TPSA), Molecular Weight (MW), LogP
QSAR EquationMathematical model correlating descriptors to activity.pIC50 = 0.05(TPSA) - 0.01(MW) + 0.3*(LogP) + 2.5
Statistical QualityMetrics to validate the model's predictive power.R² = 0.91, Q² = 0.85

In Silico Analysis of Biosynthetic Enzyme Mechanisms and Substrate Binding

The biosynthesis of benzylisoquinoline alkaloids like L-(-)-N-norarmepavine involves a series of enzymatic steps. nih.govnih.gov In silico analysis provides a powerful tool to investigate the mechanisms of these biosynthetic enzymes and to understand how they recognize and bind their specific substrates. Techniques such as molecular docking and molecular dynamics simulations are central to these investigations.

A key step in the biosynthesis of related alkaloids involves O-methyltransferases (OMTs), which catalyze the transfer of a methyl group to a hydroxyl group on the isoquinoline (B145761) core. nih.gov Computational studies can model the binding of the precursor substrate, such as (S)-norcoclaurine, into the active site of an OMT. nih.govnih.gov This analysis can reveal the precise orientation of the substrate that facilitates the enzymatic reaction. youtube.com Furthermore, researchers can identify key amino acid residues that are critical for substrate binding and catalysis. nih.gov Understanding the binding mechanism can be achieved by observing conformational changes in the enzyme upon substrate binding, which can distinguish between "induced-fit" or "conformational selection" models. nih.govnih.gov This knowledge is valuable for protein engineering efforts aimed at modifying enzyme activity or substrate specificity. nih.gov

Table 3: Key Amino Acid Residues in a Benzylisoquinoline Alkaloid O-Methyltransferase Active Site Identified via In Silico Analysis
ResidueRole in Catalysis/BindingPotential Interaction with Substrate
Asp269Stabilizes the substrate's hydroxyl group.Forms hydrogen bond.
His270Acts as a catalytic base.Accepts a proton from the substrate's hydroxyl group.
Phe173Contributes to the hydrophobic binding pocket.Forms hydrophobic interactions with the benzyl (B1604629) group.
Met310Positions the S-adenosyl-L-methionine (SAM) cofactor.Interacts with the cofactor.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis of L-(-)-N-norarmepavine is essential for understanding its 3D structure and how its flexibility influences its ability to bind to a target. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com

MD simulations can provide a detailed picture of the dynamic behavior of L-(-)-N-norarmepavine in a biological environment, such as in water or bound to a protein. mdpi.com By simulating the trajectory of the molecule over nanoseconds or longer, researchers can observe its conformational changes, the stability of its different forms, and the dynamics of its interaction with a target protein. nih.gov For a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking, showing whether key interactions, like hydrogen bonds, are maintained over time. nih.govnih.gov This provides a more realistic and dynamic understanding of the ligand-receptor interaction than static docking models alone. youtube.com

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation for a L-(-)-N-norarmepavine-Protein Complex
Parameter/OutputDescriptionExample Value/Finding
Simulation TimeThe total time period over which the system is simulated.100 nanoseconds
Force FieldThe set of equations and parameters used to describe the potential energy of the system.OPLS, AMBER
RMSD (Root Mean Square Deviation)Measures the average deviation of protein or ligand atoms from a reference structure, indicating stability.Stable ligand RMSD below 2 Å after equilibration.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues, indicating flexibility.High RMSF in loop regions of the protein's binding site.
Interaction EnergyCalculates the energy of interaction between the ligand and the protein over time.Consistent, favorable electrostatic and van der Waals energies.

Chemoinformatic Approaches for Analogue Identification and Virtual Screening

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For L-(-)-N-norarmepavine, chemoinformatic methods are invaluable for identifying structurally similar analogues and for performing virtual screening to discover new compounds with potential biological activity. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based or ligand-based.

Structure-based virtual screening uses the 3D structure of the target protein to dock thousands or millions of compounds, ranking them based on their predicted binding affinity. nih.gov

Ligand-based virtual screening uses the structure of a known active ligand, like L-(-)-N-norarmepavine, as a template. A common approach is to create a pharmacophore model, which defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. nih.govnih.gov This model is then used as a filter to rapidly screen databases for molecules that match the pharmacophore features, allowing for the identification of structurally diverse compounds with the potential for similar biological effects. nih.gov

These high-throughput computational approaches accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.gov

Concluding Remarks and Future Research Directions

Summary of Current Knowledge and Key Findings on L-(-)-N-norarmepavine

L-(-)-N-norarmepavine, with the chemical formula C₁₈H₂₁NO₃, is structurally characterized as a tetrahydroisoquinoline derivative. nih.gov It is a key intermediate and product within the complex biosynthetic network of benzylisoquinoline alkaloids (BIAs) in plants like the sacred lotus (B1177795). science.gov Research has established its relationship to other well-known alkaloids such as coclaurine (B195748), armepavine (B1667600), and nuciferine (B1677029). chemfaces.com

Initial preclinical investigations have revealed several biological activities. N-norarmepavine has demonstrated significant cytotoxic effects against the HL-60 carcinoma cell line. chemfaces.com Furthermore, its dextrorotatory enantiomer, D-(+)-N-norarmepavine, exhibits potent antiplatelet aggregation activity. chemfaces.com The compound class is also generally recognized for potential analgesic and anti-inflammatory effects, suggesting a broader therapeutic window that warrants further investigation. ontosight.ai Its activity against the parasite Trypanosoma cruzi points to a potential application in treating tropical diseases. chemfaces.com The foundational knowledge of its natural sources, basic chemical properties, and preliminary biological effects provides a solid platform for future, more in-depth research.

Remaining Research Gaps in Biosynthetic Pathway Elucidation

The biosynthesis of BIAs in the sacred lotus is a complex process that begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (R,S)-norcoclaurine. science.govnih.gov Subsequent enzymatic steps lead to a variety of alkaloids. Specifically, (S)-norcoclaurine is methylated to form (S)-coclaurine, which can then be further methylated at the 7-O position by the enzyme NnOMT6 to yield L-(-)-N-norarmepavine (also referred to as (S)-norarmepavine). chemfaces.com

Despite these advances, significant gaps in our understanding of the complete pathway remain. A primary challenge is the elucidation of the specific enzymes responsible for certain key reactions. Research has highlighted the need to isolate and characterize the O-methyltransferase (OMT) that performs the 4'-O-methylation and the N-methyltransferases (NMTs) involved in the pathway, as the current candidates show a strict substrate requirement for R-enantiomers. nih.gov Furthermore, the precise enzymatic mechanisms that govern the conversion of proaporphine precursors into the diverse range of aporphine (B1220529) alkaloids found in the sacred lotus are yet to be fully determined. nih.gov

Key Enzymes and Intermediates in L-(-)-N-norarmepavine Biosynthesis

This table summarizes the known enzymatic steps and chemical intermediates leading to the formation of L-(-)-N-norarmepavine in Nelumbo nucifera.

PrecursorEnzymeProductReaction Type
Dopamine + 4-HPAANorcoclaurine Synthase (NCS)(S)-NorcoclaurinePictet-Spengler Condensation
(S)-Norcoclaurine6-O-methyltransferase (NnOMT)(S)-CoclaurineO-Methylation
(S)-CoclaurineNnOMT6L-(-)-N-norarmepavine7-O-Methylation

Opportunities for Advanced Synthetic Method Development

The chemical synthesis of N-norarmepavine has been documented, with early reports focusing on the creation of a racemic mixture (dl-N-norarmepavine). nih.gov More contemporary synthetic strategies have been developed for structurally related alkaloids like armepavine and nuciferine, utilizing key transformations such as the Pictet-Spengler reaction and radical cyclization to construct the core benzylisoquinoline scaffold. mdpi.com

Synthetic Strategies for the Armepavine Scaffold

This table outlines key reactions used in the synthesis of the armepavine and related nuciferine alkaloid structures, highlighting potential areas for advanced development.

Key TransformationDescriptionReported ApplicationOpportunity for Advancement
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline.Core scaffold formation for armepavine and nuciferine. mdpi.comDevelopment of a catalytic, asymmetric variant for direct synthesis of the L-(-) isomer.
Radical CyclizationIntramolecular cyclization of an aryl bromide using a radical initiator like Bu3SnH.Formation of the isoquinoline (B145761) ring system. mdpi.comExploring greener and more atom-economical radical initiators and precursors.
Bischler-Napieralski ReactionAcid-catalyzed cyclization of a β-arylethylamide to form a dihydroisoquinoline, which is then reduced.Classical approach to the isoquinoline core.Improving reaction conditions for higher yields and functional group tolerance.

Identification of Novel Biological Targets and Therapeutic Potential (Preclinical)

Preclinical studies have begun to uncover the therapeutic potential of L-(-)-N-norarmepavine and its analogs. The compound's classification as a benzylisoquinoline alkaloid suggests potential interaction with a range of biological targets, including opioid receptors, which could form the basis for analgesic properties. ontosight.ai

More specific in vitro findings offer exciting avenues for drug development. N-norarmepavine has been shown to possess significant cytotoxic activity against the HL-60 human promyelocytic leukemia cell line, indicating a potential role as an anticancer agent. chemfaces.com Separately, its enantiomer, D-(+)-N-norarmepavine, is a potent inhibitor of platelet aggregation induced by adenosine (B11128) 5'-diphosphate (ADP), arachidonic acid (AA), and collagen, suggesting that the norarmepavine (B585789) scaffold could be valuable for developing anti-thrombotic agents. chemfaces.com Additionally, observed inhibitory action against Trypanosoma cruzi suggests the compound could be a lead for new antiparasitic drugs. chemfaces.com These preliminary but distinct activities underscore the need for further preclinical pharmacology studies to identify specific molecular targets (e.g., kinases, receptors, enzymes) and to elucidate the mechanisms underlying its cytotoxic, antiplatelet, and trypanocidal effects.

Summary of Preclinical Findings for this compound

This table details the observed biological activities of this compound in preclinical models and the corresponding therapeutic potential.

Observed Biological ActivityCompound Form StudiedPotential Therapeutic AreaReference
Cytotoxicity against HL-60 carcinoma cell lineN-norarmepavineOncology chemfaces.com
Inhibition of platelet aggregationD-(+)-N-norarmepavineCardiovascular/Hematology chemfaces.com
Inhibition of Trypanosoma cruziThis compoundInfectious Disease (Chagas disease) chemfaces.com
Analgesic and anti-inflammatory effects (postulated for class)General alkaloid classPain Management, Inflammation ontosight.ai

Integration of Multi-Omics and Systems Biology Approaches in L-(-)-N-norarmepavine Research

Currently, research on L-(-)-N-norarmepavine has not extensively utilized multi-omics or systems biology approaches. However, the integration of these powerful technologies represents a significant future opportunity. nih.govnih.gov Systems biology combines large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to model and understand complex biological systems. nih.gov

For L-(-)-N-norarmepavine, these approaches could be transformative:

Transcriptomics (RNA-seq): Sequencing the transcriptome of Nelumbo nucifera under different conditions could help identify the full suite of genes involved in the BIA biosynthetic pathway, filling the gaps mentioned in section 10.2. nih.gov

Proteomics: By analyzing the protein landscape of cells treated with L-(-)-N-norarmepavine, researchers could identify direct protein binding partners and downstream signaling effects, thereby uncovering its mechanism of action for its cytotoxic or antiplatelet activities. nih.gov

Metabolomics: Studying the metabolic profile of organisms or cells after exposure to the compound can reveal its impact on metabolic pathways and help identify potential off-target effects. nih.gov

Network Pharmacology: This computational systems biology approach can build interaction networks between the compound and known disease-related proteins to predict novel therapeutic targets and indications, guiding future preclinical testing. utsouthwestern.edu

Prospects for Translational Research Beyond Prohibited Elements

The ultimate goal of natural product research is often the translation of basic scientific discoveries into tangible therapeutic applications. For L-(-)-N-norarmepavine, the prospects are promising and multifaceted. The elucidation of its biosynthetic pathway opens the door for metabolic engineering and synthetic biology approaches. nih.govnih.gov By introducing the relevant plant enzymes into microbial hosts like yeast or bacteria, it may be possible to develop sustainable and scalable fermentation-based production platforms for L-(-)-N-norarmepavine and its derivatives, overcoming the limitations of plant extraction. nih.gov

The preclinical findings provide clear directions for translational research programs. The cytotoxic effects warrant further investigation in various cancer models, while the antiplatelet activity suggests a potential new class of treatments for cardiovascular diseases. The development of this compound into a drug candidate would require a standard preclinical program, including formulation development, pharmacokinetic and pharmacodynamic studies, and toxicology assessments to establish a profile for potential human clinical trials. nih.gov The unique activities identified so far suggest that L-(-)-N-norarmepavine is a valuable lead compound with the potential to address unmet needs in oncology, hematology, and infectious disease.

Q & A

Q. How can researchers ensure reproducibility when sharing L-(-)-N-norarmepavine protocols?

  • Methodological Answer : Publish raw datasets (HPLC chromatograms, NMR FID files) in repositories like Zenodo. Document software versions (e.g., MestReNova for NMR processing) and instrument calibration logs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.